Methyl 2-amino-3-cyclopropylpropanoate

Physicochemical property Lipophilicity Drug design

Methyl 2-amino-3-cyclopropylpropanoate is a non-proteinogenic α-amino acid ester distinguished by a cyclopropyl ring at the β-position. This strained three-membered ring imparts conformational rigidity, restricting rotation around the Cα–Cβ bond and pre-organizing the molecule for specific receptor interactions.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13243901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-cyclopropylpropanoate
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1CC1)N
InChIInChI=1S/C7H13NO2/c1-10-7(9)6(8)4-5-2-3-5/h5-6H,2-4,8H2,1H3
InChIKeyFNMJQKSDSQUBJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3-cyclopropylpropanoate: A Constrained Chiral Amino Ester for Rational Drug Design and Peptide Engineering


Methyl 2-amino-3-cyclopropylpropanoate is a non-proteinogenic α-amino acid ester distinguished by a cyclopropyl ring at the β-position. This strained three-membered ring imparts conformational rigidity, restricting rotation around the Cα–Cβ bond and pre-organizing the molecule for specific receptor interactions . As a chiral building block, it is commercially available in both enantiomeric forms (R and S) and is frequently employed in medicinal chemistry to introduce conformational constraints into peptides and small-molecule therapeutics [1].

Why Methyl 2-amino-3-cyclopropylpropanoate Cannot Be Interchanged with Standard Aliphatic or Larger Cycloalkyl Amino Esters


The unique conformational and physicochemical profile of methyl 2-amino-3-cyclopropylpropanoate precludes simple substitution with structurally similar analogs. The cyclopropyl group imparts a specific combination of moderate lipophilicity and constrained backbone geometry that is not replicated by flexible aliphatic side chains (e.g., valine ester) or larger, more flexible cycloalkyl rings (e.g., cyclobutyl). These differences manifest in measurable properties such as LogP, where the cyclopropyl derivative exhibits a distinct value (LogP ≈ 0.36) compared to its valine ester counterpart (LogP ≈ 0.71), directly impacting membrane permeability and target engagement . Furthermore, the (R)-enantiomer of the free acid has been validated as a key intermediate in the synthesis of a potent SARS-CoV-2 main protease inhibitor (IC50 = 0.67 μM), a specific application not demonstrated for its analogs [1].

Quantitative Differentiation of Methyl 2-amino-3-cyclopropylpropanoate from Closest Analogs


LogP Comparison: Cyclopropyl vs. Valine Methyl Ester Hydrochloride

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride exhibits a calculated LogP of 0.36, which is approximately half the value of its closest aliphatic analog, methyl 2-amino-3-methylbutanoate (valine methyl ester) hydrochloride (LogP = 0.71). This indicates that the cyclopropyl derivative is significantly more hydrophilic, which can translate to improved aqueous solubility and reduced non-specific binding in biological assays .

Physicochemical property Lipophilicity Drug design

Validated Intermediate for SARS-CoV-2 Mpro Inhibitor with Sub-Micromolar Potency

The (R)-enantiomer of 2-amino-3-cyclopropylpropanoic acid (the free acid of the target methyl ester) serves as a key starting material for the synthesis of α-ketoamide inhibitor 13b, which inhibits SARS-CoV-2 main protease (Mpro) with an IC50 of 0.67±0.18 μM. This application has not been reported for the cyclobutyl or valine ester analogs [1].

Antiviral Protease inhibitor Drug synthesis

Influenza Virus Inhibition: High Selectivity Index for Cyclopropylalanine-Containing Derivative

A fullerene derivative incorporating residues of 2-amino-3-cyclopropylpropanoic acid demonstrated potent inhibition of influenza virus replication with an IC50 of 4.73 μg/mL and a CC50 > 300 μg/mL, resulting in a high selectivity index (SI) of 64. This indicates a favorable therapeutic window for the cyclopropylalanine motif in antiviral applications [1].

Antiviral Cytotoxicity Selectivity Index

Commercial Purity Benchmark: ≥95% Purity Confirmed by Major Supplier

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is commercially available with a documented purity of ≥95% from a major chemical supplier, Sigma-Aldrich, ensuring reliable and reproducible results in research applications .

Purity Quality control Procurement

Optimal Use Cases for Methyl 2-amino-3-cyclopropylpropanoate in Drug Discovery and Chemical Biology


Constrained Peptidomimetic Design for Enhanced Target Selectivity

The cyclopropyl group's conformational rigidity can be leveraged to lock a peptide backbone into a specific, bioactive conformation. This is particularly valuable for designing peptidomimetics that require a precise spatial arrangement of pharmacophores to achieve high-affinity binding to a target protein. The (R) or (S) enantiomer can be selected to match the stereochemical requirements of the target binding pocket, potentially improving selectivity over flexible analogs [1].

Synthesis of Antiviral Protease Inhibitors

The validated use of the (R)-enantiomer of the free acid as a starting material for a potent SARS-CoV-2 Mpro inhibitor (IC50 = 0.67 μM) positions methyl 2-amino-3-cyclopropylpropanoate as a key building block for antiviral drug discovery programs targeting viral proteases. The methyl ester form serves as a convenient, protected intermediate for further elaboration into complex inhibitor structures [1].

Physicochemical Property Modulation in Lead Optimization

With a LogP value of approximately 0.36, methyl 2-amino-3-cyclopropylpropanoate offers a balance of moderate lipophilicity and good aqueous solubility. This profile is advantageous for improving the drug-like properties of lead compounds, such as enhancing solubility and reducing non-specific binding, while maintaining the ability to cross biological membranes [1].

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